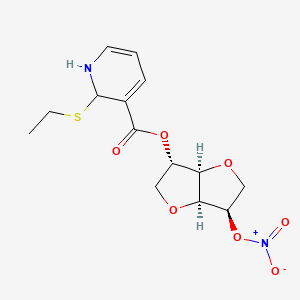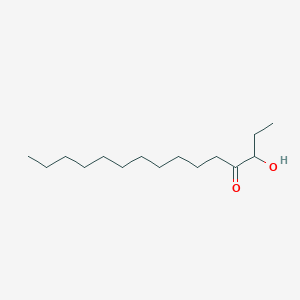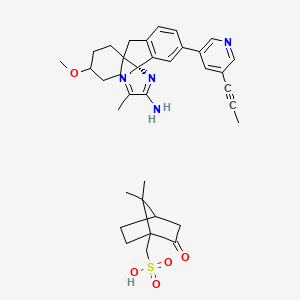
Lefamulin acetate
Descripción general
Descripción
Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic used primarily for the treatment of community-acquired bacterial pneumonia (CABP) in adults . It is available in both oral and intravenous formulations and was approved by the United States Food and Drug Administration (FDA) in August 2019 . This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria, including those resistant to other antibiotics .
Aplicaciones Científicas De Investigación
Lefamulin acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying pleuromutilin derivatives and their synthesis . In biology, it is used to investigate bacterial protein synthesis and resistance mechanisms . In medicine, this compound is primarily used to treat CABP, but it is also being explored for other bacterial infections . Industrially, it is used in the development of new antibiotics and pharmaceutical formulations .
Mecanismo De Acción
Lefamulin acetate exerts its antibacterial effects by binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria . This binding prevents the proper alignment of tRNA, thereby inhibiting peptide bond formation and protein synthesis . The unique tricyclic core of this compound, along with its side chains, allows it to interact with multiple sites on the ribosome, enhancing its antibacterial activity and reducing the likelihood of resistance development .
Safety and Hazards
Lefamulin has been shown to cause risk of fetal harm in animal studies, and it should not be used in pregnant patients . It has the potential to interact with multiple medications metabolized in the liver with the CYP3A4 enzyme, including phenytoin (Dilantin), rifampin, and azole antifungals . It is toxic and can cause moderate to severe irritation to the skin and eyes .
Direcciones Futuras
Lefamulin may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities . It was approved for medical use in China for the treatment of adults with community-acquired bacterial pneumonia in the formulation of injection and tablet on November 14, 2023 .
Análisis Bioquímico
Biochemical Properties
Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. This compound interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, this compound has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of prokaryotic ribosomal protein synthesis. This compound binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of this compound, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of this compound . Higher dosages of this compound have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of this compound from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that this compound reaches the site of infection in sufficient concentrations to exert its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. This compound does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lefamulin acetate is synthesized through a series of chemical reactions starting from pleuromutilin, a natural product derived from the fungus Pleurotus mutilus . One of the critical intermediates in the synthesis is ((1R,3R,4R)-4-bromo-3-hydroxy-cyclohexyl) tert-butyloxycarbonylamide, which is reacted with thio-pleuromutilin in the presence of sodium hydroxide to yield the protected form of lefamulin .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The final product is formulated into either oral tablets or intravenous solutions for medical use .
Análisis De Reacciones Químicas
Types of Reactions: Lefamulin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and protecting groups like tert-butyloxycarbonyl (Boc) . Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol and dichloromethane .
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound . These intermediates are carefully monitored to ensure the desired chemical structure and activity are achieved .
Comparación Con Compuestos Similares
Lefamulin acetate is unique among pleuromutilin antibiotics due to its semi-synthetic nature and its ability to be administered both orally and intravenously . Similar compounds include tiamulin and valnemulin, which are also pleuromutilin derivatives but are primarily used in veterinary medicine . Compared to these compounds, this compound has a broader spectrum of activity and is specifically designed for human use .
Propiedades
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
| Record name | Lefamulin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350636-82-6 | |
| Record name | Lefamulin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?
A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





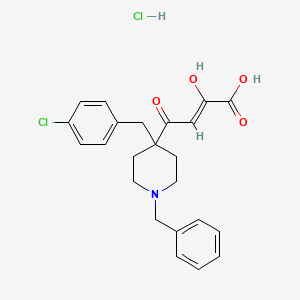
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
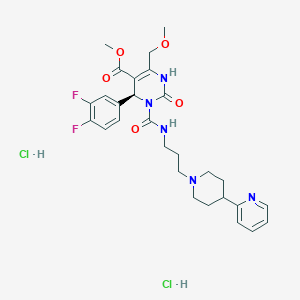
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
